molecular formula C10H13NO B2974024 1-Phenylpyrrolidin-3-ol CAS No. 90874-96-7

1-Phenylpyrrolidin-3-ol

Cat. No. B2974024
CAS RN: 90874-96-7
M. Wt: 163.22
InChI Key: CFOXGLLEGVOLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is a research use only product .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 95-97°C . It is stored at room temperature .

Scientific Research Applications

Selective Inverse Agonists Development

Researchers Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This series was identified through structure-based design, focusing on the binding conformation of related compounds. Critical structural elements such as amides and perfluoroisopropyl groups were identified to achieve high selectivity. This research indicates the potential of 1-Phenylpyrrolidin-3-ol derivatives in developing selective agonists for therapeutic purposes (Duan et al., 2019).

Synthesis of Pyrrolidine Derivatives

Casy et al. (1965) described the preparation of N-substituted 3-phenylpyrrolidin-3-ols and their derivatives, focusing on their analgesic activities. This research contributes to understanding how changes in ring size affect the properties of 4-phenylpiperidine derivatives, providing insights into the synthetic applications of this compound (Casy et al., 1965).

Structural Studies in Anticonvulsants

Krivoshein et al. (2017) investigated 3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant. They conducted extensive research on the structures of these compounds in solid states, including their chiral properties. Such studies are vital for understanding the pharmaceutically relevant properties of compounds related to this compound (Krivoshein et al., 2017).

Novel Antitumor and Antimicrobial Synthesis

Azmy et al. (2018) achieved a microwave-assisted, chemoselective synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. This research demonstrates the potential of this compound derivatives in the development of new antitumor and antimicrobial agents (Azmy et al., 2018).

properties

IUPAC Name

1-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOXGLLEGVOLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90874-96-7
Record name 1-phenylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.